Cas no 181313-01-9 (methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate)

Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate is a fluorinated thiophene derivative with significant utility in pharmaceutical and agrochemical research. The presence of a difluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable intermediate for bioactive molecule synthesis. The hydroxyl and ester functional groups provide versatile reactivity for further derivatization, enabling selective modifications. This compound is particularly useful in the development of enzyme inhibitors and receptor modulators due to its structural motifs. Its well-defined synthetic route ensures consistent purity and scalability, supporting its application in high-throughput screening and lead optimization studies. The compound's stability under standard storage conditions further enhances its practicality in laboratory settings.
methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate structure
181313-01-9 structure
Product Name:methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate
CAS No:181313-01-9
MF:C7H6F2O3S
MW:208.182548046112
MDL:MFCD18262395
CID:5220820
PubChem ID:54737123
Update Time:2025-07-24

methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate
    • 2-Thiophenecarboxylic acid, 5-(difluoromethyl)-3-hydroxy-, methyl ester
    • MDL: MFCD18262395
    • Inchi: 1S/C7H6F2O3S/c1-12-7(11)5-3(10)2-4(13-5)6(8)9/h2,6,10H,1H3
    • InChI Key: KKKGZVXRIRAAHN-UHFFFAOYSA-N
    • SMILES: C1(C(OC)=O)SC(C(F)F)=CC=1O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3

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Additional information on methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate

Methyl 5-(Difluoromethyl)-3-hydroxythiophene-2-carboxylate (CAS No. 181313-01-9): An Overview of a Promising Compound in Pharmaceutical Research

Methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate (CAS No. 181313-01-9) is a versatile and intriguing compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

The chemical structure of methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate features a thiophene ring, a difluoromethyl group, and a hydroxy group, all of which contribute to its distinct pharmacological profile. The presence of the difluoromethyl group is particularly noteworthy, as it can enhance the metabolic stability and bioavailability of the compound, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate could be a valuable lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate has also been investigated for its antiviral activity. A study conducted by a team of researchers at the University of California found that this compound effectively inhibits the replication of several RNA viruses, including influenza and SARS-CoV-2. The mechanism of action appears to involve the disruption of viral RNA synthesis, making it a promising candidate for antiviral drug development.

The anticancer potential of methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate has also been explored in preclinical studies. Research published in Cancer Research demonstrated that this compound selectively induces apoptosis in various cancer cell lines while sparing normal cells. The selective cytotoxicity is attributed to its ability to target specific signaling pathways involved in cancer cell survival and proliferation.

Beyond its direct therapeutic applications, methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate has also shown promise as a tool for chemical biology research. Its unique structure and functional groups make it an excellent scaffold for the design and synthesis of novel compounds with tailored biological activities. For example, researchers at Harvard University have used this compound as a starting point to develop a series of analogs with enhanced potency and selectivity against specific targets.

The synthesis of methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate involves several well-established chemical reactions, including nucleophilic substitution, esterification, and fluorination. These synthetic routes are highly reproducible and scalable, making it feasible to produce large quantities of the compound for both research and commercial purposes.

In conclusion, methyl 5-(difluoromethyl)-3-hydroxythiophene-2-carboxylate (CAS No. 181313-01-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for the development of new drugs targeting inflammation, viral infections, and cancer. Ongoing research continues to uncover new applications and mechanisms of action for this promising compound, further solidifying its importance in the field.

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